![molecular formula C15H23ClN2O2 B2825675 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride CAS No. 2193059-33-3](/img/structure/B2825675.png)

4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

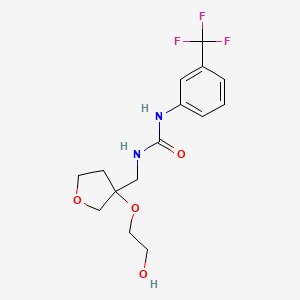

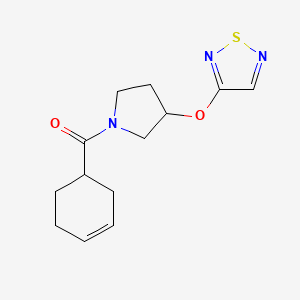

The compound “4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

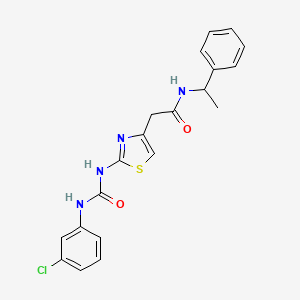

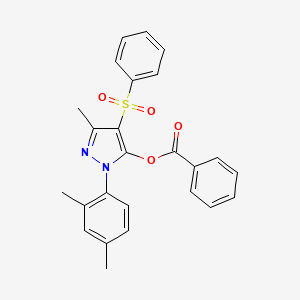

Luminescent Properties and Molecular Structures

The compound demonstrates luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. The luminescence behavior varies based on solvent polarity, and the compounds exhibit mechanochromic properties with multi-stimuli responses. The spectral measurements, including IR, UV–Visible, and NMR, support the characterization, and the optical data are rationalized through Density Functional Theory calculations (Srivastava et al., 2017).

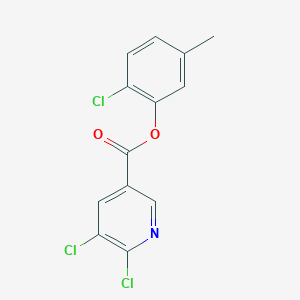

Crystal Structures and Hydrogen Bonding Patterns

In the co-crystal structure of the compound, squareamide molecules assemble into chains via N—H⋯O hydrogen bonds. The benzoic acid molecules hydrogen bond to the pyridine rings via O—H⋯N hydrogen bonds, supported by weaker C—H⋯O hydrogen bonds, forming extended ribbons. The structure exhibits a unique asymmetry in the unit arrangement (Lemmerer & Bourne, 2012).

Nootropic Potential

Some derivatives of the compound have been synthesized and tested for nootropic activity. Various treatments and reactions of the compound led to the creation of multiple derivatives, indicating potential applications in cognitive enhancement and therapeutic interventions for mental health disorders (Valenta et al., 1994).

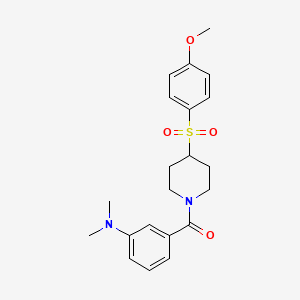

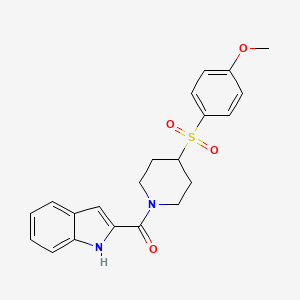

Coordination Chemistry and Complexation

The compound forms complexes with metals such as Co, Ni, and Cu, examined through UV-Vis and IR spectroscopy. The structure of one such complex has been studied via X-ray crystallography, showcasing its potential in coordination chemistry and material science applications (Woodburn et al., 2010).

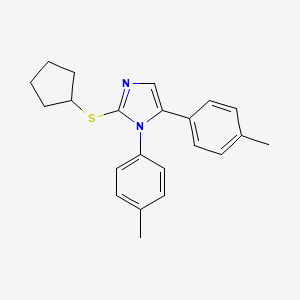

Anti-tumor Properties

Derivatives of the compound show significant antitumor properties, especially against melanotic melanoma. The high binding capacity and selective targeting ability for melanoma cells highlight its potential in targeted drug delivery and cancer therapy. The cytotoxicity of these derivatives against melanoma and other cell lines further supports their therapeutic potential (Wolf et al., 2004).

properties

IUPAC Name |

4-[3-(diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-3-16(4-2)14-9-10-17(11-14)13-7-5-12(6-8-13)15(18)19;/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRSAWKXIIITDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCN(C1)C2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2825599.png)

![Ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2825600.png)

![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)

![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)